molecular formula C23H18F2N4O3 B3483110 methyl 3-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methylbenzoate

methyl 3-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methylbenzoate

Cat. No.: B3483110
M. Wt: 436.4 g/mol
InChI Key: VCTXPPKLYIGACC-UHFFFAOYSA-N
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Description

The compound methyl 3-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methylbenzoate is a chemically complex organic molecule. It has a unique structure that allows it to participate in a variety of reactions, making it valuable in multiple scientific fields. This compound has garnered attention due to its applications in chemistry, biology, and medicine, specifically for its interaction with specific molecular targets and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 3-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methylbenzoate typically involves a multi-step synthetic process. Each step must be carefully controlled to ensure purity and yield.

  • Step 1: Synthesis of 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine

    • Reagents: Difluoromethyl phenyl ketone, hydrazine hydrate.

    • Conditions: Refluxing in ethanol, followed by crystallization.

  • Step 2: Formation of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

    • Reagents: Sodium nitrite, hydrochloric acid.

    • Conditions: Diazotization and subsequent hydrolysis.

  • Step 3: Synthesis of this compound

    • Reagents: 4-methylbenzoic acid, thionyl chloride, and dimethylformamide (DMF).

    • Conditions: The final coupling reaction is carried out in DMF at low temperatures to form the methyl ester.

Industrial Production Methods

Industrial production involves similar synthetic steps but on a larger scale, utilizing continuous flow reactors to optimize yield and purity. Automation and stringent quality control ensure reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, particularly at the difluoromethyl group, using reagents such as potassium permanganate.

  • Reduction: Reduction reactions can target the carbonyl group, employing agents like lithium aluminum hydride.

  • Substitution: Substitution reactions can occur at the aromatic ring, facilitated by halogenation followed by nucleophilic substitution.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substituting Agents: Halogens, followed by sodium ethoxide in ethanol.

Major Products

  • Oxidation: Oxidized derivatives, such as carboxylic acids.

  • Reduction: Reduced derivatives, such as alcohols.

  • Substitution: Various substituted benzoates and pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex molecules.

  • Acts as a reagent in organic synthesis for constructing diversified molecular architectures.

Biology

  • Serves as a probe in biological assays to study enzyme activities and binding interactions.

  • Employed in the synthesis of bioactive compounds that inhibit or activate specific biological pathways.

Medicine

  • Investigated for potential therapeutic effects, particularly in targeting diseases related to oxidative stress and inflammation.

  • Functions as a lead compound in drug discovery, particularly for designing inhibitors targeting specific proteins.

Industry

  • Utilized in the development of novel materials with specific electronic properties.

  • Acts as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through its interaction with specific molecular targets, such as enzymes and receptors. It often inhibits enzyme activity by binding to the active site, preventing the natural substrate from interacting. In cellular pathways, it can modulate signal transduction, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-methylphenyl)carbamate: Shares structural similarities but differs in its lack of pyrazolo[1,5-a]pyrimidine moiety.

  • 7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine: Lacks the carbonylamino and methylbenzoate groups but retains the core pyrazolo[1,5-a]pyrimidine structure.

Uniqueness

  • Functional Groups: The presence of both the difluoromethyl group and the pyrazolo[1,5-a]pyrimidine ring provides a unique scaffold for interaction with various biological targets.

  • Synthetic Flexibility: Its structure allows for various chemical modifications, enhancing its versatility in synthesis and application.

This compound stands out in its combination of unique structural features and broad applicability, making it a valuable molecule in scientific research and industry.

Properties

IUPAC Name

methyl 3-[[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]amino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4O3/c1-13-8-9-15(23(31)32-2)10-17(13)28-22(30)16-12-26-29-19(20(24)25)11-18(27-21(16)29)14-6-4-3-5-7-14/h3-12,20H,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTXPPKLYIGACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methylbenzoate
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methyl 3-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methylbenzoate
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methyl 3-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methylbenzoate
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methyl 3-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methylbenzoate
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methyl 3-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methylbenzoate
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methyl 3-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methylbenzoate

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